2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide
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Overview
Description
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-chloro-4-ethoxyphenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide typically involves the chloroacetylation of 3-chloro-4-ethoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile or tetrahydrofuran. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the acetamide group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon are used under mild conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups, such as amides or thioethers.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Amines.
Scientific Research Applications
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from binding. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-ethoxyphenyl)acetamide: Similar structure but with the ethoxy group in the para position.
2-chloro-N-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of an ethoxy group.
2-chloro-N-(4-chloro-3-methylphenyl)acetamide: Similar structure but with a methyl group in addition to the chlorine atom.
Uniqueness
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is unique due to the presence of both chlorine and ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s ability to interact with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-9-4-3-7(5-8(9)12)13-10(14)6-11/h3-5H,2,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRCZKFHWZCLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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